(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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Overview
Description
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors can enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzopyran ring.
Scientific Research Applications
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- (2R,3R)-2-(methyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- (2R,3R)-2-(fluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
Uniqueness
The presence of the trifluoromethyl group in (2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9-7(14)5-6-3-1-2-4-8(6)15-9;/h1-4,7,9H,5,14H2;1H/t7-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGBEXAEASHRF-PRCZDLBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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